molecular formula C13H6ClF3N2 B1298457 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile CAS No. 114084-91-2

2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile

Cat. No. B1298457
CAS RN: 114084-91-2
M. Wt: 282.65 g/mol
InChI Key: SZLCNVQGOCMSPP-UHFFFAOYSA-N
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Description

“2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile” is a chemical compound with the molecular formula C13H6ClF3N2 . It has a molecular weight of 282.65 g/mol . The IUPAC name for this compound is 2-chloro-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile”, has been a topic of interest in the agrochemical and pharmaceutical industries . One approach involves simultaneous vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C13H6ClF3N2/c14-12-9(7-18)10(13(15,16)17)6-11(19-12)8-4-2-1-3-5-8/h1-6H . The Canonical SMILES string is C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.65 g/mol . It has a topological polar surface area of 36.7 Ų . The compound has a heavy atom count of 19 . The exact mass and monoisotopic mass of the compound are both 282.0171604 g/mol .

Future Directions

Trifluoromethylpyridines, including “2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile”, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2-chloro-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N2/c14-12-9(7-18)10(13(15,16)17)6-11(19-12)8-4-2-1-3-5-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLCNVQGOCMSPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347681
Record name 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile

CAS RN

114084-91-2
Record name 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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